(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide
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Overview
Description
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is often found in various drugs and functional materials .
Molecular Structure Analysis
The molecular structure of this compound would likely show the distinct rings and functional groups mentioned above. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. Its reactivity would likely be influenced by the electron-rich sulfur atom in the thiophene ring, the polar morpholine ring, and the potential acidity of the amide proton .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring might enhance water solubility, while the thiophene and phenyl rings might increase lipophilicity .Scientific Research Applications
Chemical Properties and Synthesis
Acrylamide, a structurally related compound, has extensive industrial applications, particularly in the synthesis of polyacrylamide polymers. These polymers are utilized in a variety of fields such as water treatment, paper manufacturing, and as a laboratory tool for protein electrophoresis. Understanding the chemistry and synthesis of acrylamide can provide insights into similar applications and synthetic approaches for (2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide (Friedman, 2003).
Biological Interactions
The interaction of acrylamide with biological systems has been extensively studied, highlighting its neurotoxic, genotoxic, and carcinogenic potential. These studies emphasize the importance of understanding the biological effects of related compounds, including this compound, to ensure safe handling and application in various fields. Research on acrylamide's toxicity and mechanisms of action can guide safety assessments and regulatory approaches for related compounds (Dearfield et al., 1988).
Mitigation Strategies
Given the potential health risks associated with acrylamide, research has also focused on mitigation strategies to reduce its formation in food and mitigate its toxicity. Techniques such as selecting low-asparagine food varieties, optimizing cooking processes, and using food additives have been investigated. These strategies could potentially be adapted to minimize the formation and exposure to related compounds, ensuring their safer use in food-related applications (Friedman & Levin, 2008).
Detection and Analysis
Rapid detection methods for acrylamide in foods, such as biosensors and fluorescent biosensing, offer promising approaches for the real-time monitoring of related compounds. These methods provide simplicity, sensitivity, and specificity, which are crucial for ensuring food safety and quality. Adapting these technologies for this compound could facilitate its analysis in various contexts, contributing to safer industrial and research applications (Pundir, Yadav, & Chhillar, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-18(23)7-6-16-21(13)25-19-8-9-26(11-17(19)22(16)28)12-20(27)24-14-4-3-5-15(10-14)29-2/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSHWWFGLVZQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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